(4-Nitro-phenyl)-acetaldehyde
Overview
Description
(4-Nitro-phenyl)-acetaldehyde is an organic compound characterized by the presence of a nitro group (-NO2) attached to the para position of a phenyl ring, which is further connected to an acetaldehyde group (-CHO)
Scientific Research Applications
(4-Nitro-phenyl)-acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Research into potential therapeutic agents may utilize this compound as a starting material for drug development.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
It’s known that 4-nitrophenol, a similar compound, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate and 4-nitrophenyl acetate . These substrates are used to assay various enzymes, suggesting that (4-Nitro-phenyl)-acetaldehyde may also interact with certain enzymes as its primary targets.
Mode of Action
The reduction of 4-nitrophenol, a related compound, to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway
Biochemical Pathways
This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters . The reduction of 4-nitrophenol is affected by various parameters, including the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .
Pharmacokinetics
For example, the drug-likeness and ADME-Toxicity properties of p-Nitrophenyl hydrazones were evaluated . The results showed that these compounds passed Lipinski’s, Egan’s, Veber’s, Muegge’s, and Ghose’s rules, indicating good drug-like properties .
Result of Action
The reduction of 4-nitrophenol to 4-aminophenol is a commonly used model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway
Action Environment
It’s known that the solvent used in the reduction of 4-nitrophenol, a related compound, can significantly affect the reaction kinetics . For example, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate . Therefore, it’s plausible that the action, efficacy, and stability of this compound may also be influenced by environmental factors such as the solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-phenyl)-acetaldehyde can be achieved through several methods. One common approach involves the nitration of phenylacetaldehyde using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the para-nitro product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (4-Nitro-phenyl)-acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: (4-Nitro-phenyl)-acetic acid.
Reduction: (4-Amino-phenyl)-acetaldehyde.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
(4-Nitro-phenyl)-methanol: Similar structure but with a hydroxyl group (-OH) instead of an aldehyde group.
(4-Nitro-phenyl)-acetic acid: Contains a carboxylic acid group (-COOH) instead of an aldehyde group.
(4-Nitro-phenyl)-amine: Features an amino group (-NH2) instead of an aldehyde group.
Uniqueness: (4-Nitro-phenyl)-acetaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLKCBBPVHYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471616 | |
Record name | (4-Nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-05-5 | |
Record name | (4-Nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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